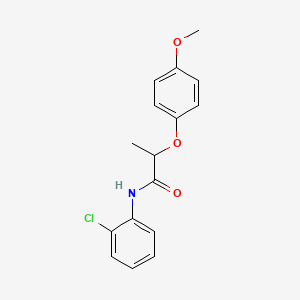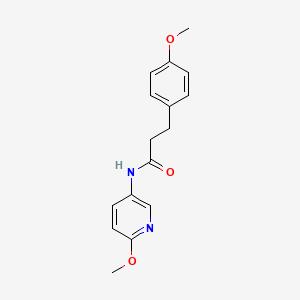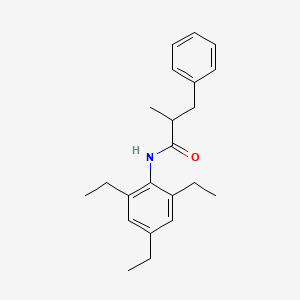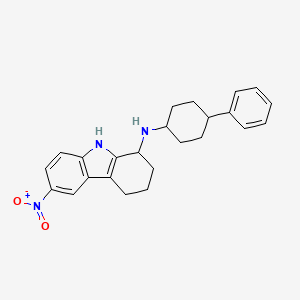
N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as etofenprox, is a synthetic insecticide that belongs to the class of pyrethroids. It is widely used in agriculture and public health to control pests, such as mosquitoes, flies, and agricultural pests. The chemical structure of etofenprox is similar to natural pyrethrins, which are derived from chrysanthemum flowers. However, etofenprox is more stable and effective than natural pyrethrins.
Mechanism of Action
Etofenprox acts on the nervous system of insects by disrupting the function of sodium channels. It binds to the voltage-gated sodium channels in the axons of insects, causing prolonged depolarization and paralysis. This leads to the death of the insect.
Biochemical and Physiological Effects
Etofenprox has been shown to have low toxicity to mammals and birds, with no significant effects on reproduction, growth, or development. It is rapidly metabolized and excreted by the liver and kidneys. However, it can be toxic to aquatic organisms, such as fish and crustaceans, if it enters waterways.
Advantages and Limitations for Lab Experiments
Etofenprox is a highly effective insecticide that is relatively safe for humans and animals. It is easy to use and has a long shelf life. However, it has some limitations for lab experiments. For example, it can be difficult to obtain pure N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide for use in experiments, and it may have some variability in its effectiveness depending on the target pest and the environmental conditions.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the development of new formulations and delivery methods that can improve its effectiveness and reduce its environmental impact. Another area of interest is the study of its potential use in integrated pest management strategies, which combine multiple control methods to reduce the use of pesticides. Additionally, there is potential for research on the effects of this compound on non-target organisms, such as pollinators and beneficial insects.
Synthesis Methods
Etofenprox is synthesized from 2-chlorobenzoyl chloride and 4-methoxyphenoxypropanol in the presence of a base, such as sodium hydroxide. The reaction yields N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide as a white crystalline powder with a melting point of 36-38°C.
Scientific Research Applications
Etofenprox has been extensively studied for its insecticidal properties and its potential use in public health and agriculture. It has been shown to be highly effective against a wide range of pests, including mosquitoes, flies, and agricultural pests. It is also relatively safe for humans and animals, with low toxicity and low environmental impact.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11(21-13-9-7-12(20-2)8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJPMGFPVZQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383103 |
Source


|
| Record name | N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6115-89-5 |
Source


|
| Record name | N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)
![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5107177.png)


![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
![2-(3-phenylpropyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5107199.png)
![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)

![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)
